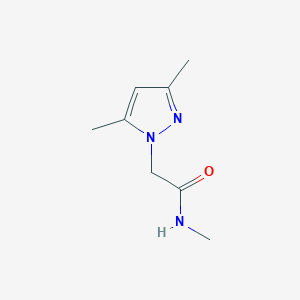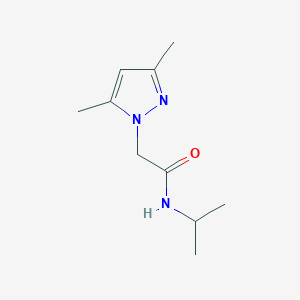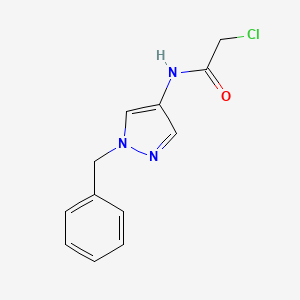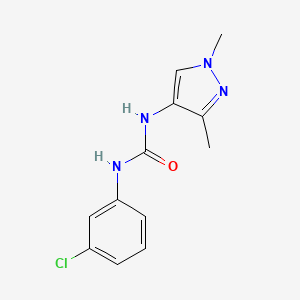
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a versatile ligand for various applications. DMPA is a pyrazole derivative, and its chemical structure contains a pyrazole ring attached to an N-methylacetamide group.
作用機序
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is not well understood. However, it is believed that its pyrazole ring and N-methylacetamide group allow it to form strong coordination bonds with metal ions, which can lead to the formation of stable metal complexes. The metal complexes may exhibit unique catalytic or biological properties due to the presence of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide as a ligand.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide. However, studies have shown that 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide and its metal complexes exhibit low toxicity and good biocompatibility, making them potential candidates for biomedical applications.
実験室実験の利点と制限
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has several advantages as a ligand for lab experiments. It is easy to synthesize, has a high purity, and can form stable metal complexes. However, one limitation of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is that it may not be suitable for certain metal ions or reaction conditions.
将来の方向性
There are several future directions for the use of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide in scientific research. One possible direction is the synthesis of new metal complexes using 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide as a ligand for various applications, such as catalysis and sensing. Another direction is the investigation of the biological properties of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide and its metal complexes, which may have potential applications in drug discovery and biomedical imaging. Additionally, further studies are needed to understand the mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide and its metal complexes, which may lead to the development of new materials with unique properties.
In conclusion, 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a versatile ligand that has potential applications in various scientific research fields. Its easy synthesis, high purity, and ability to form stable metal complexes make it an attractive candidate for further investigation. Further studies are needed to fully understand the mechanism of action and potential applications of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide and its metal complexes.
合成法
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide involves the reaction of 3,5-dimethylpyrazole with N-methylacetamide in the presence of a base catalyst. The reaction yields 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide as a white crystalline solid with a high purity.
科学的研究の応用
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has been extensively studied for its potential as a versatile ligand in various scientific research applications. It has been used as a chelating agent in the synthesis of metal complexes, which have been investigated for their catalytic and biological properties. 2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has also been used as a ligand in the synthesis of luminescent materials, which have potential applications in optoelectronics and sensing.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-4-7(2)11(10-6)5-8(12)9-3/h4H,5H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZZDQCCZVUCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)

![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)




![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)


![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)